molecular formula C10H12N2O B1621352 1-(4-Methylphenyl)pyrazolidin-3-one CAS No. 3352-86-1

1-(4-Methylphenyl)pyrazolidin-3-one

Cat. No.: B1621352
CAS No.: 3352-86-1
M. Wt: 176.21 g/mol
InChI Key: SVJPLZNMCJQWPJ-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)pyrazolidin-3-one is a chemical compound that belongs to the class of pyrazolidinones It is characterized by a pyrazolidine ring substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)pyrazolidin-3-one can be synthesized through several methods. One common approach involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization to form the pyrazolidinone ring. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)pyrazolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)pyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Uniqueness: 1-(4-Methylphenyl)pyrazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group enhances its lipophilicity and may influence its interaction with biological targets compared to other similar compounds .

Properties

IUPAC Name

1-(4-methylphenyl)pyrazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-8-2-4-9(5-3-8)12-7-6-10(13)11-12/h2-5H,6-7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJPLZNMCJQWPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365591
Record name 1-(4-methylphenyl)pyrazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3352-86-1
Record name 1-(4-methylphenyl)pyrazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10 g of p-tolylhydrazine hydrochloride are dissolved in 100 ml of anhydrous CH2Cl2. The solution is cooled to 0° C. and 19 ml of DBU and then 6.5 mg of 3-bromopropionyl chloride are added. The mixture is stirred at ambient temperature for one hour. The reaction medium is poured onto water, extraction is carried out with CH2Cl2 and then purification is carried out by chromatography on a silica column eluted with an AcOEt/petroleum ether (v/v; 50/50) mixture. 1.3 g of crystals are obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
6.5 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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